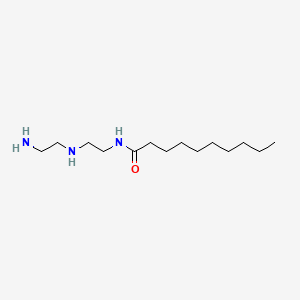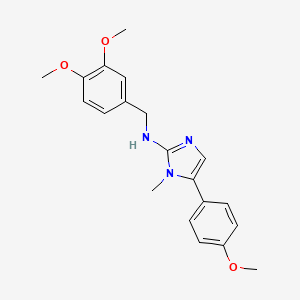
Decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine is a compound that combines the properties of decanoic acid and N-(2-aminoethyl)-1,2-ethanediamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine typically involves the reaction of decanoic acid with N-(2-aminoethyl)-1,2-ethanediamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
Decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amides formed from fatty acids and diamines, such as:
- Lauric acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine
- Myristic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine
- Palmitic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine .
Uniqueness
Decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine is unique due to its specific chain length and the presence of both an amide and an amino group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
65308-76-1 |
|---|---|
Formule moléculaire |
C14H31N3O |
Poids moléculaire |
257.42 g/mol |
Nom IUPAC |
N-[2-(2-aminoethylamino)ethyl]decanamide |
InChI |
InChI=1S/C14H31N3O/c1-2-3-4-5-6-7-8-9-14(18)17-13-12-16-11-10-15/h16H,2-13,15H2,1H3,(H,17,18) |
Clé InChI |
RCOYCXLWCWNBHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B14144995.png)
![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)
![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)


![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)



![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
